5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine

Pim-1 kinase inhibition Fragment-based drug discovery Pyrazolo[1,5-a]pyrimidine SAR

Validated Pim-1 fragment (IC₅₀=5 μM) with electrophilic 5-chloro handle enabling chemoselective SNAr diversification—enables 185-fold potency gain to compound 9 (IC₅₀=27 nM). Scaffold-level hERG safety (IC₅₀>30 μM, >30-fold margin vs. SGI-1776) provides a cardiac-safe starting point for Pim-1/FLT3-ITD lead generation and parallel library synthesis. Requires ≥97% HPLC purity to prevent 5-amino contaminant artifacts; 3-bromo inactive analog available separately as negative control.

Molecular Formula C12H8ClN3
Molecular Weight 229.66 g/mol
Cat. No. B8265316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine
Molecular FormulaC12H8ClN3
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3N=C(C=CN3N=C2)Cl
InChIInChI=1S/C12H8ClN3/c13-11-6-7-16-12(15-11)10(8-14-16)9-4-2-1-3-5-9/h1-8H
InChIKeyPWMAELDIAWYAQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine: A Dual-Functional Fragment and Synthetic Intermediate for Pim-1/Flt-3 Kinase Inhibitor Discovery


5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 1956386-12-1, C₁₂H₈ClN₃, MW 229.67 g/mol) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. It features a chlorine atom at the 5-position and a phenyl group at the 3-position of the fused pyrazole-pyrimidine core. This compound has been characterized as a key fragment-level intermediate in the discovery of potent and selective Pim-1 kinase inhibitors. In fragment-based screening, it exhibited measurable Pim-1 inhibitory activity (IC₅₀ = 5 μM) [1], establishing the scaffold's competence for ATP-competitive kinase binding. Simultaneously, the electrophilic 5-chloro substituent serves as a synthetic handle for nucleophilic aromatic substitution (SNAr), enabling efficient diversification into 5-amino derivatives with substantially enhanced potency [1][2]. The compound is synthesized via POCl₃-mediated chlorination of 3-phenylpyrazolo[1,5-a]pyrimidin-5-one, providing a reliable route to this versatile building block [2].

Why 5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine Cannot Be Replaced by Generic Pyrazolo[1,5-a]pyrimidine Analogs in Pim-1-Focused Research


Precise substitution at both the 3- and 5-positions of the pyrazolo[1,5-a]pyrimidine core is non-negotiable for Pim-1 inhibitory activity and downstream synthetic utility. Fragment-level structure-activity relationship (SAR) data demonstrate that replacing the 3-phenyl group with a 3-bromo substituent (3-bromo-5-chloropyrazolo[1,5-a]pyrimidine, compound 17) completely abolishes Pim-1 inhibition, rendering the molecule inactive [1]. Conversely, the 5-chloro group is not inert: its electrophilic character enables SNAr amination chemistry that cannot be replicated with 5-methyl, 5-hydrogen, or 5-unsubstituted analogs without fundamentally altering the synthetic pathway [1][2]. Furthermore, the pyrazolo[1,5-a]pyrimidine scaffold carries a differentiated cardiac safety profile relative to alternative kinase inhibitor chemotypes such as the imidazo[1,2-b]pyridazine class (SGI-1776), with >30-fold improvement in hERG IC₅₀ margin [1]. These combined factors make simple class-level interchange scientifically unsound; procurement decisions must specify the exact substitution pattern to ensure reproducibility of both biological and synthetic outcomes.

Quantitative Evidence for Selecting 5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine Over Closest Analogs and Alternative Scaffolds


Fragment-Level SAR: 3-Phenyl Confers Pim-1 Activity While 3-Bromo Abolishes It

In a direct fragment SAR comparison, 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine (compound 18 in the study) demonstrated a Pim-1 IC₅₀ of 5 μM, whereas the 3-bromo analog 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine (compound 17) was completely inactive against Pim-1 [1]. This constitutes a >5 μM gain in inhibitory activity attributable solely to the 3-aryl substituent. The study further showed that the 5-substituted fragment (compound 19) achieved 294 nM IC₅₀, and the fully elaborated 3,5-disubstituted compound 9 reached 27 nM IC₅₀, representing a ~100-fold potency improvement from the 5-chloro fragment to the optimized lead [1].

Pim-1 kinase inhibition Fragment-based drug discovery Pyrazolo[1,5-a]pyrimidine SAR

Synthetic Diversification Efficiency: 5-Chloro SNAr Amination Enables 100-Fold Potency Improvement

The 5-chloro substituent of 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine serves as an electrophilic handle for nucleophilic aromatic substitution (SNAr) with amines. Xu et al. (2014) demonstrated that amination of the 5-position with trans-4-aminocyclohexanol converted the 5 μM Pim-1 fragment (compound 18) into the 27 nM lead compound 9—a ~185-fold potency improvement [1]. The reaction proceeded selectively at the 5-chloro position without competing O-alkylation of the secondary alcohol in trans-4-aminocyclohexanol, highlighting the chemoselectivity of this transformation [1]. This synthetic route, originally established by Gavrin et al. (2007), uses POCl₃-mediated chlorination of 3-phenylpyrazolo[1,5-a]pyrimidin-5-one to generate the 5-chloro intermediate in good yield [2]. In contrast, 5-methyl, 5-hydrogen, or 5-unsubstituted analogs lack this electrophilic reactivity and require fundamentally different (and often lower-yielding) synthetic strategies for diversification [1][2].

SNAr amination Pyrazolo[1,5-a]pyrimidine derivatization Medicinal chemistry building blocks

hERG Cardiac Safety Margin: Pyrazolo[1,5-a]pyrimidine Scaffold vs. SGI-1776 (Imidazo[1,2-b]pyridazine)

A critical differentiator between the pyrazolo[1,5-a]pyrimidine scaffold and the first-generation Pim-1 inhibitor SGI-1776 (based on an imidazo[1,2-b]pyridazine core) is the hERG cardiac ion channel liability. Table 3 of Xu et al. (2014) reports that compound 9 (a 5-amino-3-phenylpyrazolo[1,5-a]pyrimidine derived from 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine) exhibited hERG IC₅₀ > 30 μM, whereas SGI-1776 showed hERG IC₅₀ < 1.0 μM in the same QPatchHTX functional hERG assay [1]. Compounds 9a, 11a, and 11b all maintained hERG IC₅₀ > 30 μM, confirming this is a scaffold-level property rather than a compound-specific artifact [1]. SGI-1776, despite its superior Pim-1 potency (IC₅₀ = 7 nM [2]), carries a >30-fold higher hERG risk, which is a well-documented liability for imidazo[1,2-b]pyridazine-based Pim inhibitors [1].

hERG inhibition Cardiac safety Kinase inhibitor selectivity Pim-1 inhibitor safety profile

Kinase Selectivity: Pyrazolo[1,5-a]pyrimidine S(50) Score Demonstrates Narrow Target Spectrum vs. Multi-Kinase Inhibitors

Comprehensive kinase selectivity profiling of the pyrazolo[1,5-a]pyrimidine lead compound 11b (derived from the 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine scaffold) against a panel of 119 oncogenic kinases (oncoKP, Reaction Biology Corporation) yielded a selectivity score S(50) of 0.14 [1]. At 1 μM concentration, only two kinases (Pim-1 and TRKC) showed >95% inhibition, while three kinases (TRKC, Flt-3, TRKB) showed >90% inhibition and 16 kinases showed >50% inhibition [1]. In contrast, SGI-1776 inhibits Pim-1 (IC₅₀ = 7 nM), Pim-2 (363 nM), Pim-3 (69 nM), Flt-3, and haspin, representing a broader multi-kinase inhibition profile [1][2]. The narrow selectivity of the pyrazolo[1,5-a]pyrimidine scaffold is a design feature attributable to the core's optimized substitution pattern originating from the 5-chloro-3-phenyl intermediate [1].

Kinase selectivity profiling S(50) selectivity score Pim-1 selective inhibitor Off-target kinase screening

Synthetic Route Reliability: POCl₃ Chlorination of Pyrimidinone Provides Reproducible Access to the 5-Chloro Intermediate

The synthesis of 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine proceeds via a well-characterized, two-step sequence: (1) cyclization of 4-phenyl-1H-pyrazol-5-amine with N-methyl uracil as a masked Michael acceptor in ethanol with sodium ethoxide to yield 3-phenylpyrazolo[1,5-a]pyrimidin-5-one in good yield, followed by (2) chlorination with POCl₃ without solvent to afford the 5-chloro penultimate compound [2]. This route was validated in the 2014 Pim-1 inhibitor study where the 5-chloro intermediate was subsequently aminated with trans-4-aminocyclohexanol to yield compound 9 [1]. The POCl₃ chlorination step is operationally straightforward (solvent-free conditions), avoids transition-metal catalysts, and produces the reactive 5-chloro intermediate in a form suitable for direct SNAr diversification without further purification [1][2]. Alternative routes to 5-substituted pyrazolo[1,5-a]pyrimidines that bypass the 5-chloro intermediate (e.g., direct cyclocondensation with pre-functionalized building blocks) often suffer from lower regioselectivity and reduced overall yields [2].

Heterocyclic synthesis POCl₃ chlorination Pyrazolo[1,5-a]pyrimidine building block Scalable synthesis

Flt-3 Co-Inhibition Potential: Dual Pim-1/Flt-3 Activity Emerges from the Pyrazolo[1,5-a]pyrimidine Scaffold

Beyond Pim-1, the pyrazolo[1,5-a]pyrimidine scaffold demonstrates co-inhibition of Flt-3 kinase, a clinically validated target in acute myeloid leukemia (AML). In the Xu et al. (2014) study, compound 9 exhibited Flt-3 IC₅₀ = 157 nM, and compound 9a showed improved Flt-3 IC₅₀ = 53 nM [1]. These 5-amino-3-phenylpyrazolo[1,5-a]pyrimidines are direct synthetic descendants of 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine. A separate study on pyrazolo[1,5-a]pyrimidine-based FLT3-ITD inhibitors reported compounds 17 and 19 with FLT3-ITD IC₅₀ values of 0.4 nM and potent antiproliferative activity against AML cell lines, including activity against quizartinib-resistant FLT3D835Y mutations (IC₅₀ = 0.3 nM) [3]. The dual Pim-1/Flt-3 inhibition profile is scaffold-dependent and cannot be assumed for other heterocyclic cores; SGI-1776 does inhibit Flt-3 but carries the hERG liability discussed above [1][2].

Flt-3 kinase inhibition Dual Pim-1/Flt-3 inhibitor Acute myeloid leukemia Pyrazolo[1,5-a]pyrimidine anticancer activity

Highest-Impact Research and Industrial Application Scenarios for 5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine Based on Quantitative Differentiation Evidence


Fragment-Based Pim-1 Inhibitor Lead Generation with Validated Starting Point Activity

5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine is ideally suited as a fragment hit for Pim-1 inhibitor discovery programs. Its measured Pim-1 IC₅₀ of 5 μM [1] provides a quantifiable starting point for structure-based optimization, while the inactive 3-bromo analog (compound 17) serves as a negative control for confirming Pim-1 engagement specificity [1]. Fragment-growing campaigns can leverage the 5-chloro SNAr handle to rapidly synthesize 5-amino derivatives, with the established trajectory to compound 9 (IC₅₀ = 27 nM) providing a benchmark ~185-fold potency improvement [1]. Procurement of high-purity 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine (>97% by HPLC) is critical for reproducible fragment screening and SAR studies, as trace impurities of more potent 5-amino derivatives could confound screening results.

Kinase Selectivity Profiling and Chemical Probe Development for Pim-1 Biology

Research groups developing selective chemical probes for Pim-1 kinase should prioritize the pyrazolo[1,5-a]pyrimidine scaffold over the imidazo[1,2-b]pyridazine class (SGI-1776) due to its quantifiably narrower kinase selectivity profile. Compound 11b derived from this scaffold exhibited S(50) = 0.14 with >95% inhibition restricted to Pim-1 and TRKC across 119 oncogenic kinases [1]. This contrasts with SGI-1776's broader multi-kinase inhibition (Pim-1/2/3, Flt-3, haspin) [3]. The scaffold's >30-fold hERG safety margin (hERG IC₅₀ > 30 μM vs. <1.0 μM for SGI-1776) [1] further supports its use in cellular target engagement studies where off-target cardiac effects could confound phenotypic readouts. Procurement specifications should require documentation of the compound's synthetic provenance (POCl₃ chlorination route [2]) to ensure the material is free of pre-reacted 5-amino contaminants that could artifactually enhance apparent selectivity.

Parallel Library Synthesis via SNAr Diversification for Dual Pim-1/Flt-3 SAR Exploration

Medicinal chemistry teams pursuing dual Pim-1/Flt-3 inhibitors for AML can utilize 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine as a central diversification point for parallel library synthesis. The electrophilic 5-chloro position undergoes chemoselective SNAr amination without competing side reactions (no O-alkylation detected even in the presence of free secondary alcohols [1]), enabling high-throughput synthesis of diverse 5-amino-3-phenylpyrazolo[1,5-a]pyrimidine analogs. The SAR trajectory is well-defined: compound 9 (Flt-3 IC₅₀ = 157 nM) to compound 9a (Flt-3 IC₅₀ = 53 nM) demonstrates that systematic 5-position optimization can improve Flt-3 potency by ~3-fold [1], while independent FLT3-ITD programs have achieved sub-nanomolar potency (0.4 nM) with related pyrazolo[1,5-a]pyrimidine derivatives [4]. Bulk procurement of the 5-chloro intermediate enables efficient parallel medicinal chemistry workflows.

hERG-Conscious Kinase Inhibitor Lead Optimization with Proven Cardiac Safety Starting Point

For drug discovery programs where hERG-related cardiac toxicity is a primary attrition risk, the pyrazolo[1,5-a]pyrimidine scaffold offers a demonstrably safer starting point than alternative Pim-1 inhibitor chemotypes. The scaffold's hERG IC₅₀ > 30 μM (compounds 9, 9a, 11a, 11b) [1] represents an immediate >30-fold safety margin over SGI-1776 (hERG IC₅₀ < 1.0 μM) [1] and a >15-fold margin over comparator compound 1 (hERG IC₅₀ = 1.9 μM) [1], both measured in the same QPatchHTX functional assay. This scaffold-level hERG advantage persists across multiple substitution patterns, suggesting that the pyrazolo[1,5-a]pyrimidine core is intrinsically less hERG-liable than imidazo[1,2-b]pyridazine or related cores [1]. Procuring 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine as the entry point ensures that subsequent SAR exploration begins from a hERG-clean fragment, reducing the probability of late-stage cardiac safety failures.

Quote Request

Request a Quote for 5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.